molecular formula C9H9ClO3 B2515049 (s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid CAS No. 625095-56-9

(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid

Cat. No.: B2515049
CAS No.: 625095-56-9
M. Wt: 200.62
InChI Key: SUGIWOQOKKWXRH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid is a chiral β-hydroxy acid characterized by a chlorinated aromatic ring at the meta position and a hydroxyl group on the β-carbon of the propanoic acid backbone. The compound’s molecular formula is C₉H₉ClO₃ (molecular weight: ~200.62 g/mol) based on its R-enantiomer’s data . Its stereochemistry and substituent positions influence its physicochemical properties (e.g., solubility, acidity) and biological interactions, making it relevant in pharmaceutical synthesis and asymmetric catalysis.

Properties

IUPAC Name

(3S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIWOQOKKWXRH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(3-chlorophenyl)-3-hydroxypropane.

    Substitution: Formation of 3-(3-methoxyphenyl)-3-hydroxypropanoic acid or 3-(3-cyanophenyl)-3-hydroxypropanoic acid.

Scientific Research Applications

(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid with structurally related β-hydroxy acids, emphasizing substituent effects, applications, and key differences:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound Cl (meta) C₉H₉ClO₃ ~200.62* N/A Pharmaceutical intermediates, chiral synthesis
(R)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid Cl (meta) C₉H₉ClO₃ 200.62 40620-54-0 Enantiomeric purity studies, asymmetric catalysis
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid OH (meta) C₉H₁₀O₄ 182.17 3247-75-4 Biochemical research, polymer precursors
3-(4-Fluorophenyl)-3-hydroxypropanoic acid F (para) C₉H₉FO₃ 184.16 40620-62-0 Pharma intermediates, >99% purity available
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid NH₂ (β-carbon), Cl (meta) C₉H₁₀ClNO₂ 199.63 774178-18-6 Peptide mimetics, enzyme inhibition studies

Notes:

  • Substituent Position and Electronic Effects : The meta-chloro substituent in the target compound enhances lipophilicity and steric bulk compared to para-fluoro (40620-62-0) or meta-hydroxyl (3247-75-4) analogs. This impacts binding affinity in receptor-ligand interactions .
  • Stereochemical Impact : The (S)-enantiomer’s biological activity may differ significantly from its (R)-counterpart (40620-54-0), as seen in chiral drug molecules like β-blockers .
  • Functional Group Variations: Replacing the hydroxyl group with an amino group (774178-18-6) introduces hydrogen-bonding capabilities, altering solubility and reactivity in peptide synthesis .

Biological Activity

(S)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid, a chiral compound, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its antibacterial properties, molecular interactions, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a chlorophenyl moiety, which contribute to its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C9H10ClO3
  • Molecular Weight : 202.63 g/mol

The presence of the chlorine atom in the phenyl group is significant, as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing promising results.

In Vitro Studies

In a study assessing the antibacterial activity of several compounds, this compound was found to exhibit moderate to strong inhibitory effects against specific strains. The minimum inhibitory concentration (MIC) values were determined using standard methods.

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus1625
Escherichia coli3220
Bacillus subtilis6418
Pseudomonas aeruginosaNot effective-

The results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections. However, it showed no activity against Pseudomonas aeruginosa, a notable Gram-negative bacterium known for its resistance to antibiotics .

The mechanism by which this compound exerts its antibacterial effects has been explored through molecular modeling studies. It is hypothesized that the compound interacts with bacterial enzymes involved in cell wall synthesis, specifically targeting the MurB enzyme.

Binding Affinity Studies

Molecular docking simulations have shown that this compound binds effectively to the active site of MurB with a binding affinity of approximately -10.5 kcal/mol. Key interactions include hydrogen bonds with Asn83 and Arg310 residues, which are critical for enzyme function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.